molecular formula C8H10BrN3O B13072944 2-Amino-3-(5-bromopyridin-2-yl)propanamide

2-Amino-3-(5-bromopyridin-2-yl)propanamide

Cat. No.: B13072944
M. Wt: 244.09 g/mol
InChI Key: ZBEMRCCXOAEMDQ-UHFFFAOYSA-N
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Description

2-Amino-3-(5-bromopyridin-2-yl)propanamide is a brominated pyridine derivative featuring a propanamide backbone. Its structure combines a pyridine ring substituted with bromine at the 5-position and an amino-propanamide side chain. The bromine atom enhances electrophilicity and influences binding interactions, while the propanamide moiety may contribute to solubility and metabolic stability .

Properties

Molecular Formula

C8H10BrN3O

Molecular Weight

244.09 g/mol

IUPAC Name

2-amino-3-(5-bromopyridin-2-yl)propanamide

InChI

InChI=1S/C8H10BrN3O/c9-5-1-2-6(12-4-5)3-7(10)8(11)13/h1-2,4,7H,3,10H2,(H2,11,13)

InChI Key

ZBEMRCCXOAEMDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)CC(C(=O)N)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-bromopyridin-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

2-Amino-3-(5-bromopyridin-2-yl)propanamide has shown promise in several therapeutic areas:

  • Enzyme Inhibition : The compound is being studied for its potential as an inhibitor of various enzymes, particularly kinases involved in cancer pathways. Its structure suggests it may interact effectively with ATP-binding sites in kinases.

Neuropharmacology

Research indicates that this compound may modulate neurotransmitter systems, which can be beneficial for treating neurological disorders. Notable potential applications include:

  • Neuroprotective Effects : Studies have shown that it may reduce oxidative stress and apoptosis in neuronal cells, indicating a protective effect against neurodegenerative diseases such as Alzheimer's.

Agrochemicals

Due to its structural properties, the compound is also being investigated for use in developing agrochemicals. Its ability to interact with biological systems may allow it to serve as a pesticide or herbicide.

Several studies have been conducted to evaluate the biological activity of 2-Amino-3-(5-bromopyridin-2-yl)propanamide:

StudyFindings
In vitro assays on neuronal cell linesSignificant reduction in markers of oxidative stress at concentrations above 10 µM.
Animal modelsImproved cognitive function observed in models treated with the compound compared to controls, indicating potential therapeutic effects against cognitive decline.
Binding affinity studiesEnhanced interaction with neurotransmitter receptors, suggesting mechanisms for neuroprotective effects.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-bromopyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent on Pyridine Additional Functional Groups Molecular Weight (g/mol) Reported Activity/Notes
2-Amino-3-(5-bromopyridin-2-yl)propanamide (Target) 5-Bromo Propanamide ~257.1 (estimated) Not explicitly reported in evidence
2-Amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide Benzyloxy (non-halogen) Thiazole ring 341.4 Low activity in unspecified assays (0/0/0)
2-Amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide None Nitroguanidino-pentanamide, thiazole 352.4 Moderate activity (8/5/5)
(2S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)-N-(6-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroquinolin-4-yl)propanamide None Tetrahydroquinoline, naphthalene 502.1 Opioid receptor modulation (MOR affinity)
Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate 5-Bromo Acrylate ester 257.1 Synthetic intermediate

Key Observations :

  • Halogenation: The 5-bromo substituent in the target compound distinguishes it from non-halogenated analogs (e.g., benzyloxy derivatives in ).
  • Backbone Modifications : Replacement of the propanamide with a pentanamide (as in ) introduces conformational flexibility but may reduce metabolic stability.
  • Heterocyclic Additions: Thiazole or tetrahydroquinoline moieties () introduce aromatic or rigid structures, impacting receptor selectivity.

Biological Activity

2-Amino-3-(5-bromopyridin-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10_{10}H11_{11}BrN2_2O and a molecular weight of approximately 244.09 g/mol. Its structure includes an amino group and a brominated pyridine moiety, which contribute to its reactivity and interaction with biological targets.

The biological activity of 2-amino-3-(5-bromopyridin-2-yl)propanamide is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to specific receptors, influencing cellular responses.

Biological Activities

Research indicates that 2-amino-3-(5-bromopyridin-2-yl)propanamide exhibits several notable biological activities:

  • Anti-inflammatory Properties : Similar compounds have shown potential as dual inhibitors of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX), suggesting that this compound may also possess anti-inflammatory effects.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives with similar structures exhibit selective antibacterial properties against various pathogens.
  • Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines are ongoing, with some analogs showing promising results.

Study 1: Enzyme Inhibition

A study evaluated the inhibition of FAAH by a structurally related compound, N-(3-bromopyridin-2-yl)-2-(4-isobutylphenyl)propanamide (Ibu-AM68). It was found to inhibit FAAH in a mixed-type manner with a Ki value of 0.26 µM, demonstrating potential for dual-action therapeutic applications .

Study 2: Antimicrobial Activity

In another study, compounds similar to 2-amino-3-(5-bromopyridin-2-yl)propanamide were tested against Neisseria meningitidis and Haemophilus influenzae. The results indicated moderate antibacterial activity, suggesting that this class of compounds could be developed further for antimicrobial therapies .

Comparative Analysis with Similar Compounds

Compound NameStructural VariationUnique Features
(3R)-3-Amino-3-(5-chloropyridin-2-YL)propanamideChlorine instead of BromineDifferent reactivity profile
(3R)-3-Amino-3-(5-fluoropyridin-2-YL)propanamideFluorine instead of BrominePotentially lower lipophilicity
(3R)-3-Amino-3-(5-iodopyridin-2-YL)propanamideIodine instead of BromineIncreased molecular weight and reactivity

The presence of the bromine atom in 2-amino-3-(5-bromopyridin-2-yl)propanamide enhances its reactivity compared to chlorinated or iodinated counterparts, making it a valuable candidate for further research in medicinal chemistry.

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